Pharmacopoeial Recognition: Designated EP Impurity E and USP Related Compound C Status
6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde is uniquely designated as Lorazepam EP Impurity E and Lorazepam USP Related Compound C, a regulatory recognition that generic quinazoline analogs such as 6-chloro-4-phenylquinazoline (CAS 4015-28-5) and 2-(2-chlorophenyl)quinazoline do not possess [1]. This compound is specifically listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Lorazepam, making it the only acceptable reference standard for compendial impurity testing of this anxiolytic drug [2].
| Evidence Dimension | Pharmacopoeial designation status |
|---|---|
| Target Compound Data | Officially designated as Lorazepam EP Impurity E and Lorazepam USP Related Compound C |
| Comparator Or Baseline | 6-Chloro-4-phenylquinazoline (CAS 4015-28-5); 2-(2-chlorophenyl)quinazoline: No pharmacopoeial designation for Lorazepam impurity testing |
| Quantified Difference | Binary distinction: designated reference standard vs. non-designated analog |
| Conditions | EP and USP monograph specifications for Lorazepam impurity profiling |
Why This Matters
This regulatory designation makes the compound mandatory for compendial analytical method validation and quality control release testing of Lorazepam drug substance and drug product, where substitution with any non-designated analog would invalidate the analytical results and risk regulatory rejection.
- [1] European Pharmacopoeia. (2025). Monograph: Lorazepam. Impurity E specification. View Source
- [2] NCATS Inxight Drugs. (2025). Substance Record: Lorazepam Related Compound C (UNII: 8RF5NW66M0). View Source
